molecular formula C11H16FNO B13282892 N-Butyl-2-fluoro-5-methoxyaniline

N-Butyl-2-fluoro-5-methoxyaniline

Cat. No.: B13282892
M. Wt: 197.25 g/mol
InChI Key: VLCZSDBJKGFIIB-UHFFFAOYSA-N
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Description

N-Butyl-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C11H16FNO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the aromatic carbons are replaced by a butyl group and a fluoro group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-fluoro-5-methoxyaniline typically involves the reaction of 2-fluoro-5-methoxyaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Butyl-2-fluoro-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The butyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Uniqueness: N-Butyl-2-fluoro-5-methoxyaniline is unique due to the presence of both the fluoro and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-butyl-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C11H16FNO/c1-3-4-7-13-11-8-9(14-2)5-6-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

VLCZSDBJKGFIIB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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